molecular formula C13H12N2O3 B411924 3-(3-Methylphenoxy)-5-nitroaniline CAS No. 352637-09-3

3-(3-Methylphenoxy)-5-nitroaniline

Cat. No.: B411924
CAS No.: 352637-09-3
M. Wt: 244.25g/mol
InChI Key: NSXLIPDZVDBJCG-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)-5-nitroaniline is a nitroaromatic compound characterized by a phenoxy group substituted with a methyl group at the 3-position and a nitro group at the 5-position of the aniline ring. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol and a CAS number of 895929-15-4 . The compound falls under Category C2 (exact classification context unspecified in evidence) and is typically available at 95% purity . The structural presence of the nitro group confers electron-withdrawing properties, while the methylphenoxy substituent introduces steric and electronic effects that influence reactivity and solubility.

Properties

IUPAC Name

3-(3-methylphenoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-3-2-4-12(5-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXLIPDZVDBJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation-Nitration-Hydrolysis Sequence

The most widely reported method involves a three-step sequence:

  • Acetylation : 3-(3-Methylphenoxy)aniline is treated with acetic anhydride to form N-acetyl-3-(3-methylphenoxy)aniline, protecting the amine during nitration.

  • Nitration : The acetylated intermediate undergoes nitration with concentrated nitric acid (65–70%) in sulfuric acid at 0–5°C. The phenoxy group directs nitration to the para position (C5), yielding N-acetyl-3-(3-methylphenoxy)-5-nitroaniline.

  • Hydrolysis : The acetyl group is removed via reflux in hydrochloric acid/methanol, producing the target compound.

Key Data:

StepConditionsYieldPuritySource
AcetylationAcetic anhydride, 90°C, 3–5 hrs83%98%
NitrationHNO₃ (65%), H₂SO₄, 0–5°C, 5 hrs78%99%
HydrolysisHCl/MeOH, reflux, 3–5 hrs74%98%

Advantages : High regioselectivity due to acetyl protection; scalable for industrial production.
Limitations : Requires handling concentrated acids; hydrolysis may require column purification.

Ullmann Coupling of 3-Methylphenol with Halogenated Nitroanilines

Copper-Catalyzed Etherification

This method avoids nitration by directly coupling 3-methylphenol with 3-chloro-5-nitroaniline:

  • Substrate Preparation : 3-Chloro-5-nitroaniline is synthesized via nitration of 3-chloroaniline.

  • Coupling : 3-Methylphenol reacts with 3-chloro-5-nitroaniline in the presence of CuI (10 mol%), 1,10-phenanthroline (ligand), and Cs₂CO₃ in DMSO at 120°C.

Key Data:

ParameterValueSource
CatalystCuI/1,10-phenanthroline
Temperature120°C
Yield76%
Reaction Time24 hrs

Advantages : Direct C–O bond formation; avoids nitration hazards.
Limitations : Limited substrate availability; high catalyst loading.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Activated Halides

5-Nitro-3-fluoroaniline reacts with 3-methylphenol under basic conditions (K₂CO₃, DMF, 100°C):

  • Activation : The electron-withdrawing nitro group activates the aryl fluoride for substitution.

  • Substitution : 3-Methylphenoxide displaces fluoride, forming the target compound.

Key Data:

ConditionValueSource
BaseK₂CO₃
SolventDMF
Yield68%
Purity95%

Advantages : Single-step synthesis; no protecting groups required.
Limitations : Requires activated substrates (e.g., fluoro- or nitroaromatics).

Comparative Analysis of Methods

MethodYieldScalabilityHazard ProfileCost
Acetylation-Nitration74%HighHigh (acid use)Low
Ullmann Coupling76%ModerateModerate (Cu waste)High
SNAr68%LowLowModerate

Optimal Pathway : The acetylation-nitration-hydrolysis sequence balances yield, cost, and scalability for industrial applications.

Critical Reaction Parameters

Nitration Regioselectivity

  • Directing Groups : The phenoxy group (ortho/para-directing) and acetylated amine (meta-directing) compete. Acetylation ensures nitration occurs para to the phenoxy group.

  • Temperature Control : Nitration at 0–5°C minimizes byproducts (e.g., dinitro derivatives).

Catalyst Efficiency in Ullmann Coupling

  • Ligand Effects : 1,10-Phenanthroline enhances CuI activity, reducing reaction time from 48 hrs to 24 hrs.

  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) improve phenoxide nucleophilicity.

Industrial-Scale Considerations

Process Optimization

  • Recrystallization : The final product is purified via aqueous ethanol recrystallization, achieving >98% purity.

  • Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄, HNO₃) is critical for environmental compliance.

Emerging Methodologies

Reductive Amination Approaches

Fe₃O₄-Au nanocatalysts enable tandem reduction-coupling reactions, converting nitro groups to amines while forming C–O bonds. Preliminary studies show 65% yield under mild conditions (25°C, 5 hrs).

Flow Chemistry Applications

Continuous-flow nitration systems improve heat dissipation and safety, enabling 85% yield in 2 hrs .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenoxy)-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

    Oxidation: The compound can be oxidized under specific conditions to form quinonoid structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 3-(3-Methylphenoxy)-5-phenylenediamine.

    Substitution: Halogenated or alkylated derivatives of this compound.

    Oxidation: Quinonoid derivatives.

Scientific Research Applications

3-(3-Methylphenoxy)-5-nitroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of dyes, pigments, and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenoxy)-5-nitroaniline depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Methylphenoxy)-5-nitroaniline with structurally related nitroaniline derivatives, emphasizing substituent effects, molecular properties, and applications where available.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
This compound 3-methylphenoxy, 5-nitro C₁₃H₁₂N₂O₃ 244.25 895929-15-4 Category C2; moderate lipophilicity due to methyl group .
3-(4-Chloro-2-methylphenoxy)-5-nitroaniline 4-chloro-2-methylphenoxy, 5-nitro C₁₃H₁₁ClN₂O₃ 282.66 861440-00-8 Chlorine increases electron-withdrawing effects; potential pesticidal applications .
3-(2-Methylphenoxy)-5-nitroaniline 2-methylphenoxy, 5-nitro C₁₃H₁₂N₂O₃ 244.25 832740-86-0 Ortho-methyl group may reduce solubility compared to para-substituted analogs .
3-(3,5-Dimethylphenoxy)-5-nitroaniline 3,5-dimethylphenoxy, 5-nitro C₁₄H₁₄N₂O₃ 258.28 438218-61-2 Enhanced steric hindrance; possible use in polymer stabilization .
3-[(4-Methylphenyl)sulfanyl]-5-nitroaniline 4-methylphenylsulfanyl, 5-nitro C₁₃H₁₂N₂O₂S 260.31 N/A Sulfur atom improves solubility in polar solvents; used in dye synthesis .
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 3-methoxyphenoxy, 5-CF₃ C₁₄H₁₂F₃NO₂ 283.24 728907-96-8 Trifluoromethyl group enhances bioactivity; research chemical in drug discovery .

Structural and Functional Insights

  • Substituent Position Effects: Methyl Groups: Para-substituted methyl groups (e.g., 3-(4-chloro-2-methylphenoxy)-5-nitroaniline) enhance thermal stability compared to ortho-substituted analogs due to reduced steric strain . Electron-Withdrawing Groups: Chlorine (in 3-(4-chloro-2-methylphenoxy)-5-nitroaniline) and nitro groups decrease electron density on the aromatic ring, favoring electrophilic substitution reactions at specific positions . Sulfur vs. Oxygen Linkers: Replacing the phenoxy oxygen with a sulfanyl group (e.g., 3-[(4-methylphenyl)sulfanyl]-5-nitroaniline) increases molecular weight and polarizability, improving solubility in organic solvents like chloroform .

Biological Activity

3-(3-Methylphenoxy)-5-nitroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a nitro group attached to an aniline moiety, with a methoxyphenyl substituent. This configuration is critical for its biological properties, as the presence of the nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive species that may bind to DNA, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or pathways crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group, resulting in toxic intermediates that damage bacterial DNA and induce cell death. This class of compounds has been effective against a range of pathogens, including bacteria and fungi .

Anticancer Properties

In cancer research, this compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms and by disrupting cellular signaling pathways essential for tumor growth. The compound's ability to generate reactive oxygen species (ROS) has been linked to its cytotoxic effects on various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Study 2: Anticancer Activity in Cell Lines

Another investigation focused on the anticancer properties of this compound in various human cancer cell lines, including HeLa and MCF-7. The compound was found to significantly reduce cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15
MCF-725

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methylphenoxy)-5-nitroaniline in laboratory settings?

The synthesis typically involves nitration and subsequent functionalization of the aromatic ring. A plausible route includes:

  • Nitration : Introducing the nitro group to a precursor like 3-(3-methylphenoxy)aniline under controlled conditions (e.g., using mixed acids at low temperatures to avoid over-nitration) .
  • Purification : Post-synthesis, column chromatography or recrystallization (using solvents like ethanol or acetone) is employed to isolate the product .
  • Validation : Confirm regioselectivity via 1^1H NMR and LC-MS to ensure the nitro group is positioned at the 5th carbon .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Chromatographic Methods : Use silica gel column chromatography with gradients of ethyl acetate/hexane for impurity removal .
  • Analytical Techniques : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and 13^{13}C NMR to confirm structural integrity .
  • Recrystallization : Optimize solvent systems (e.g., methanol-water mixtures) to achieve ≥95% purity, as reported in standardized protocols .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR (to confirm substituent positions) and 13^{13}C NMR (to verify carbonyl/nitro group environments) .
  • Mass Spectrometry : High-resolution LC-MS or ESI-MS to determine molecular weight (e.g., 244.25 g/mol) and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., nitro stretch at ~1520 cm1^{-1}, aromatic C-O-C at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and electron-donating methylphenoxy groups influence the reactivity of this compound in substitution reactions?

  • Electronic Effects : The nitro group deactivates the ring, directing electrophiles to meta/para positions relative to itself, while the methylphenoxy group donates electrons via resonance, creating competing regioselectivity. Computational studies (e.g., DFT) can model charge distribution to predict reactive sites .
  • Experimental Validation : Conduct kinetic studies under varying conditions (e.g., acidic/basic media) to assess preferential substitution at the 2- or 4-positions of the aromatic ring .

Q. What strategies can resolve discrepancies in reported CAS numbers or molecular data for derivatives of this compound?

  • Cross-Referencing : Verify CAS numbers (e.g., 895929-15-4 vs. 832738-23-5 for analogs) against authoritative databases like PubChem or CAS Common Chemistry .
  • Spectral Comparison : Reproduce synthesis and compare NMR/IR data with literature to identify misattributed structures .
  • Collaborative Validation : Share samples with independent labs for analytical replication, ensuring consistency in reported melting points or spectral signatures .

Q. How can computational modeling predict the steric and electronic effects of the methylphenoxy substituent in this compound?

  • DFT Calculations : Use software like Gaussian or ORCA to map electron density surfaces and identify nucleophilic/electrophilic regions influenced by the methylphenoxy group .
  • Steric Maps : Generate 3D models (e.g., using Avogadro) to visualize steric hindrance around the nitro group, which may affect catalytic hydrogenation efficiency .
  • Reactivity Predictions : Combine Hammett constants (σ values) for substituents to estimate reaction rates in planned syntheses .

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